molecular formula C21H19BrN4O3S B297397 (5E)-5-[(3-bromo-4-morpholin-4-ylanilino)methylidene]-1-phenyl-2-sulfanylidene-1,3-diazinane-4,6-dione

(5E)-5-[(3-bromo-4-morpholin-4-ylanilino)methylidene]-1-phenyl-2-sulfanylidene-1,3-diazinane-4,6-dione

Numéro de catalogue B297397
Poids moléculaire: 487.4 g/mol
Clé InChI: WCAFGIBTDOTXNV-DTQAZKPQSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(5E)-5-[(3-bromo-4-morpholin-4-ylanilino)methylidene]-1-phenyl-2-sulfanylidene-1,3-diazinane-4,6-dione, commonly referred to as BMD-1161, is a novel small molecule inhibitor that has been developed to target the protein-protein interaction between BRD4 and CBP/P300. This protein-protein interaction plays a crucial role in the regulation of gene expression and has been implicated in various diseases, including cancer, inflammation, and cardiovascular diseases.

Mécanisme D'action

BMD-1161 works by inhibiting the protein-protein interaction between BRD4 and CBP/P300. This interaction plays a crucial role in the regulation of gene expression, and inhibition of this interaction leads to downregulation of various oncogenes and pro-inflammatory genes. BMD-1161 has also been shown to induce apoptosis in cancer cells, further contributing to its anti-cancer activity.
Biochemical and Physiological Effects:
BMD-1161 has been shown to have potent anti-cancer and anti-inflammatory effects in various in vitro and in vivo models. It has also been shown to have cardioprotective effects, making it a potential therapeutic agent for cardiovascular diseases. BMD-1161 has been shown to be well-tolerated in preclinical studies, with no significant adverse effects reported.

Avantages Et Limitations Des Expériences En Laboratoire

BMD-1161 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and modified, making it a useful tool for studying the protein-protein interaction between BRD4 and CBP/P300. BMD-1161 has also been shown to have potent anti-cancer and anti-inflammatory activity in various in vitro and in vivo models, making it a useful tool for studying these diseases. However, one limitation of BMD-1161 is that it has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.

Orientations Futures

There are several future directions for the study of BMD-1161. One potential direction is to further investigate its anti-cancer activity in various cancer types, including those that are resistant to current therapies. Another potential direction is to investigate its potential therapeutic applications in inflammatory diseases and cardiovascular diseases. Additionally, further studies are needed to determine the safety and efficacy of BMD-1161 in humans, and to optimize its pharmacokinetic and pharmacodynamic properties for clinical use.

Méthodes De Synthèse

The synthesis of BMD-1161 involves a multi-step process, starting from commercially available starting materials. The first step involves the synthesis of 3-bromo-4-morpholin-4-ylbenzoic acid, which is then reacted with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 5-aminomethyl-2-phenyl-1,3-diazinane-4,6-dione to form the intermediate product. The intermediate product is then reacted with 4-morpholin-4-ylaniline to form the final product, BMD-1161.

Applications De Recherche Scientifique

BMD-1161 has been extensively studied for its potential therapeutic applications. It has been shown to have potent anti-cancer activity in various cancer cell lines, including acute myeloid leukemia, multiple myeloma, and breast cancer. BMD-1161 has also been shown to have anti-inflammatory activity, making it a potential therapeutic agent for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Additionally, BMD-1161 has been shown to have cardioprotective effects, making it a potential therapeutic agent for cardiovascular diseases.

Propriétés

Formule moléculaire

C21H19BrN4O3S

Poids moléculaire

487.4 g/mol

Nom IUPAC

(5E)-5-[(3-bromo-4-morpholin-4-ylanilino)methylidene]-1-phenyl-2-sulfanylidene-1,3-diazinane-4,6-dione

InChI

InChI=1S/C21H19BrN4O3S/c22-17-12-14(6-7-18(17)25-8-10-29-11-9-25)23-13-16-19(27)24-21(30)26(20(16)28)15-4-2-1-3-5-15/h1-7,12-13,23H,8-11H2,(H,24,27,30)/b16-13+

Clé InChI

WCAFGIBTDOTXNV-DTQAZKPQSA-N

SMILES isomérique

C1COCCN1C2=C(C=C(C=C2)N/C=C/3\C(=O)NC(=S)N(C3=O)C4=CC=CC=C4)Br

SMILES

C1COCCN1C2=C(C=C(C=C2)NC=C3C(=O)NC(=S)N(C3=O)C4=CC=CC=C4)Br

SMILES canonique

C1COCCN1C2=C(C=C(C=C2)NC=C3C(=O)NC(=S)N(C3=O)C4=CC=CC=C4)Br

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.